3-(Dimethylamino)propanimidamide
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Overview
Description
3-(Dimethylamino)propanimidamide is an organic compound with the molecular formula C5H13N3 It is a derivative of propanimidamide, where the amino group is substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)propanimidamide can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)propylamine with an appropriate amidating agent under controlled conditions. For example, lead acetate has been used as a catalyst in the solvent-free synthesis of N-[3-(dimethylamino)propyl] amides . This method involves the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine, with lead acetate significantly increasing the reaction rate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of esters instead of carboxylic acid chlorides as reactants allows for milder reaction conditions and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propanimidamide undergoes various chemical reactions, including:
Amidation: The compound can react with esters to form amides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Amidation: Lead acetate is commonly used as a catalyst.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
Amidation: The major products are N-[3-(dimethylamino)propyl] amides.
Substitution: The products depend on the specific electrophile used in the reaction.
Scientific Research Applications
3-(Dimethylamino)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(dimethylamino)propanimidamide involves its interaction with specific molecular targets. For example, in amidation reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of esters to form amides . The dimethylamino group enhances its nucleophilicity, facilitating these reactions.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminopropylamine: This compound is structurally similar and is used in the preparation of surfactants and other industrial chemicals.
N,N-Dimethyl-1,3-propanediamine: Another related compound with similar applications in organic synthesis.
Uniqueness
3-(Dimethylamino)propanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo amidation and substitution reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(dimethylamino)propanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3,(H3,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYWOKKWHOKFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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